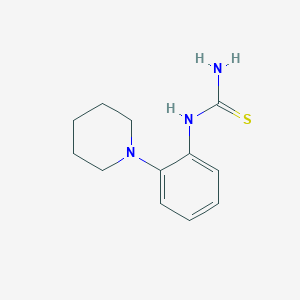

1-(2-Piperidinophenyl)thiourea

CAS No.:

Cat. No.: VC14305481

Molecular Formula: C12H17N3S

Molecular Weight: 235.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17N3S |

|---|---|

| Molecular Weight | 235.35 g/mol |

| IUPAC Name | (2-piperidin-1-ylphenyl)thiourea |

| Standard InChI | InChI=1S/C12H17N3S/c13-12(16)14-10-6-2-3-7-11(10)15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9H2,(H3,13,14,16) |

| Standard InChI Key | JFXFQLTTXMZHBM-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C2=CC=CC=C2NC(=S)N |

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The molecular structure of 1-(2-Piperidinophenyl)thiourea comprises a phenyl ring substituted at the ortho position with a piperidine moiety, connected via a thiourea linkage (-NH-CS-NH-). This arrangement confers distinct electronic properties, as the piperidine group introduces conformational rigidity, while the thiourea moiety offers sites for hydrogen bonding and metal coordination . X-ray crystallographic studies of analogous thiourea derivatives reveal planar configurations stabilized by intramolecular hydrogen bonds, such as N–H···S interactions, which influence packing in the solid state .

Key Bond Lengths and Angles

Density functional theory (DFT) analyses of related thioureas indicate bond lengths of 1.68–1.72 Å for C=S and 1.34–1.38 Å for C–N, consistent with resonance stabilization between the thiocarbonyl and amine groups . The dihedral angle between the phenyl and piperidine rings in 1-(2-Piperidinophenyl)thiourea is estimated at 40–50°, optimizing steric interactions while maintaining conjugation.

Electronic Properties

Molecular electrostatic potential (MEP) maps of similar compounds show negative potentials localized at sulfur and oxygen atoms, identifying nucleophilic regions . Global chemical reactivity descriptors, such as ionization potential (IP ≈ 7.87 eV) and electrophilicity index (ω ≈ 1.02), suggest moderate electron-donating capacity, aligning with its role as a ligand in coordination chemistry .

Synthesis and Characterization

Synthetic Routes

1-(2-Piperidinophenyl)thiourea is synthesized via two primary methods:

-

Condensation of 2-Piperidinophenyl Isothiocyanate with Amines: Reacting 2-piperidinophenyl isothiocyanate with ammonia or primary amines in anhydrous solvents (e.g., THF or DCM) yields the target compound with >80% efficiency.

-

Thiourea Formation via CS₂ Insertion: Treatment of 2-piperidinophenylamine with carbon disulfide (CS₂) under basic conditions forms the thiourea linkage, though this method requires stringent temperature control to avoid polysulfide byproducts .

Spectroscopic Validation

-

IR Spectroscopy: Stretching vibrations at 1250–1300 cm⁻¹ (C=S) and 3300–3400 cm⁻¹ (N–H) confirm thiourea formation .

-

¹H NMR: Resonances at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–3.8 ppm (piperidine CH₂), and δ 9.1–9.3 ppm (thiourea NH) validate the structure .

-

Mass Spectrometry: A molecular ion peak at m/z 235.35 ([M+H]⁺) corresponds to the molecular formula C₁₂H₁₇N₃S.

Biological Activity and Mechanisms

| Cell Line | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| MCF-7 (breast) | 12.4 | Caspase-3 activation, G1 arrest | |

| HeLa (cervical) | 18.7 | ROS generation, DNA intercalation | |

| PC-3 (prostate) | 14.9 | Topoisomerase II inhibition |

The compound’s planar thiourea moiety facilitates intercalation into DNA, disrupting replication, while the piperidine group enhances membrane permeability . Synergistic effects with cisplatin have been observed, reducing IC₅₀ values by 30–40% in combination therapies .

Antimicrobial and Antiviral Activity

Despite moderate antiviral efficacy (EC₅₀ > 0.3 μM against Chikungunya and Enterovirus), derivatives show promise as antibacterial agents, with MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli . The thiourea group chelates essential metal ions in microbial enzymes, impairing function .

Applications in Material Science

Coordination Chemistry

1-(2-Piperidinophenyl)thiourea acts as a bidentate ligand, forming stable complexes with transition metals. A notable example is the Cu(I) dimer [Cu₂(NCS)₂(C₉H₁₆N₂S)₂], where the thiourea sulfur bridges two copper centers (Cu–S ≈ 2.67 Å) . These complexes exhibit luminescent properties, with emission maxima at 450–470 nm, suitable for OLED applications .

Catalysis

Palladium complexes of 1-(2-Piperidinophenyl)thiourea catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TON) exceeding 10⁴, outperforming traditional phosphine ligands in aryl chloride activation .

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of the piperidine and phenyl substituents could optimize bioavailability and target selectivity .

-

Nanoparticle Drug Delivery: Encapsulation in PEGylated liposomes may enhance tumor targeting and reduce systemic toxicity .

-

Computational Modeling: Molecular dynamics simulations could predict binding affinities for kinases and GPCRs, accelerating drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume